Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(2-piperidin-4-ylethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)15-7-5-13(6-8-15)3-4-14-9-11-17-12-10-14/h5-8,14,17H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXJADAVJUXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate typically involves the alkylation of 4-(2-bromoethyl)benzoate with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate has been studied for its local anesthetic properties . Research indicates that similar benzoate derivatives exhibit significant local anesthetic effects, which can be attributed to their structural similarities with established anesthetics like tetracaine and pramocaine. These compounds are designed to interact with sodium channels, inhibiting nerve conduction and providing pain relief .
Case Study: Local Anesthetic Effects
In a study evaluating various benzoate compounds, derivatives similar to this compound showed promising results in terms of onset time and duration of analgesia. For instance:
| Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg/kg) |
|---|---|---|---|
| 4d | 8.8 | 230.7 | 543.7 |
| 4g | 8.3 | 254.6 | 854.6 |
| This compound | TBD | TBD | TBD |
These findings suggest that modifications to the piperidine moiety can enhance the local anesthetic efficacy while reducing toxicity .
Synthesis and Structural Modifications
The synthesis of this compound typically involves a multi-step process, including alkylation and esterification reactions. The synthetic routes are designed to optimize yield and purity while maintaining mild reaction conditions .
Synthetic Route Overview
- Alkylation : Involves the introduction of the piperidine moiety.
- Esterification : Converts the acid to an ester form, enhancing solubility and bioavailability.
- Final Alkylation : Further modifications to optimize pharmacological properties.
These synthetic strategies are crucial for developing compounds with specific biological activities and therapeutic profiles.
Potential Applications in Neurological Disorders
Emerging research suggests that compounds structurally related to this compound may have applications in treating neurological disorders. For instance, derivatives have been investigated as antagonists for muscarinic receptors, which are implicated in various cognitive disorders such as Alzheimer's disease .
Case Study: Neurological Applications
A related compound was shown to act as a muscarinic receptor antagonist, highlighting the potential of piperidine-containing compounds in addressing cognitive deficits associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, modulating their activity. Additionally, the benzoate group can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
Ethyl 2-(Piperidin-4-yl)acetate ()
- Structure : Differs by replacing the benzoate group with an acetate.
- Key Properties :
- Lower molecular weight (185.25 g/mol ) and logP (1.32 ) compared to the target compound.
- Exhibits moderate BBB permeability (predicted 0.87 ) and high GI absorption.
- Applications : Intermediate in synthesizing bioactive molecules with CNS activity.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate ()
- Structure : Contains a bulky tetramethyl-substituted piperidine.
- Impact : Steric hindrance reduces metabolic degradation but may limit solubility.
Piperazine-Based Analogs
Ethyl 4-(Piperazin-1-yl)benzoate ()
- Structure : Piperazine ring replaces piperidine, with a direct N-linkage to the benzene.
- Key Differences :
- Pharmacology: Piperazine derivatives like Ethyl 4-(4-(2-aminoethyl)piperazin-1-yl)benzoate () show potent adenosine A2A receptor inverse agonism (IC₅₀ < 100 nM) due to enhanced hydrogen bonding .
Ethyl 4-(4-Methylpiperazin-1-yl)benzoate ()
- Structure : Incorporates a methyl group on piperazine.
- Impact : Increased lipophilicity (logP 2.1 ) and improved membrane permeability compared to unsubstituted analogs.
Substituted Benzoate Esters
Ethyl 4-(Dimethylamino)benzoate ()
- Structure: Dimethylamino group instead of piperidinylethyl.
- Key Properties: Higher reactivity in polymerization (degree of conversion: 68% vs. 55% for methacrylate analogs). Lower logP (1.8) due to the polar dimethylamino group.
Ethyl 4-[(6-Methyl-2-phenylpyrimidin-4-yl)amino]benzoate ()
- Structure: Pyrimidine-amino substituent.
- Applications : Anticancer and kinase inhibition activities reported for pyrimidine derivatives.
Physicochemical and Pharmacological Data Table
Pharmacokinetic and Toxicity Considerations
- Metabolism : Piperidine rings undergo cytochrome P450-mediated oxidation, while piperazines may form N-oxide metabolites.
- Toxicity : Piperidine derivatives generally show lower hepatotoxicity risks compared to piperazines due to fewer reactive nitrogen centers.
Biological Activity
Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential neuropharmacological effects, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a piperidine ring linked to a benzoate moiety, which influences its pharmacological properties. The molecular formula is , with a molecular weight of approximately 245.37 g/mol. This structure allows for interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The piperidine component can modulate receptor activity, while the benzoate group enhances binding affinity and selectivity towards these targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. For instance, studies report Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property makes it a potential therapeutic agent for inflammatory diseases.
3. Neuropharmacological Effects
This compound shows promise in neuropharmacology, particularly in the treatment of neurodegenerative disorders. Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in Alzheimer's disease therapy by enhancing cholinergic transmission .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains. The compound demonstrated significant antibacterial activity, supporting its potential use in clinical settings for treating infections caused by resistant pathogens .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective properties, this compound was tested in animal models of neurodegeneration. Results indicated a reduction in neuronal loss and improved cognitive function, suggesting that this compound may protect against neurodegenerative processes through its action on neurotransmitter systems .
Q & A
Q. What are the established synthetic protocols for Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and coupling steps. For example, intermediates like piperidin-4-yl derivatives are synthesized via thioacetamide or oxadiazole ring formation, followed by coupling with ethyl benzoate precursors. Characterization employs thin-layer chromatography (TLC) to monitor reaction progress, FT-IR to confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹), 1H-NMR to verify proton environments (e.g., piperidine CH₂ signals at δ 1.4–2.8 ppm), and elemental microanalysis to validate purity .
Q. What safety protocols should be followed when handling this compound?
Safety data sheets (SDS) recommend:
- Using personal protective equipment (PPE) including gloves, lab coats, and goggles.
- Working in a fume hood to avoid inhalation.
- Storing the compound in a cool, dry place away from oxidizers.
- Disposing of waste via certified chemical disposal services.
Refer to SDS documents for specific handling instructions and emergency measures .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- 1H-NMR : Identifies proton environments (e.g., ethyl ester –CH₂CH₃ at δ 1.2–1.4 ppm and aromatic protons at δ 7.3–8.1 ppm).
- FT-IR : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and piperidine N-H stretches (~3300 cm⁻¹).
- Elemental Analysis : Validates empirical formula (e.g., C, H, N percentages within ±0.4% of theoretical values).
Multi-technique cross-validation is critical to resolve ambiguities .
Q. How can researchers optimize the yield during multi-step synthesis?
- Reaction Monitoring : Use TLC to track intermediate formation and optimize reaction times.
- Catalyst Selection : Employ coupling agents like DCC/DMAP for esterification.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity.
- Temperature Control : Maintain low temperatures (<0°C) during sensitive steps (e.g., acylation) .
Q. What storage conditions ensure stability?
- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.
- Avoid exposure to moisture, light, and strong acids/bases. Stability studies suggest a shelf life of ≥6 months under these conditions .
Advanced Questions
Q. How can single-crystal X-ray diffraction resolve molecular conformation ambiguities?
Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, the piperidine ring’s chair conformation and ester group orientation can be validated. Data collection at low temperature (100 K) reduces thermal motion artifacts. Refinement statistics (R-factor < 5%) ensure accuracy .
Q. How do amine co-initiator concentrations influence reactivity in photopolymerization?
Experimental design should:
- Vary co-initiator concentrations (e.g., 0.5–2.0 wt%) and measure degree of conversion (DC) via FT-IR (C=C peak attenuation at ~1630 cm⁻¹).
- Correlate DC with mechanical properties (e.g., Vickers hardness).
- Use differential scanning calorimetry (DSC) to assess polymerization exotherms. Higher amine concentrations typically enhance radical generation but may reduce crosslinking efficiency .
Q. How to address contradictions between computational and experimental structural data?
- Hybrid Validation : Compare DFT-optimized geometries (e.g., Gaussian) with X-ray crystallography. Adjust computational parameters (solvent models, basis sets) to match experimental conditions.
- Dynamic NMR : Resolve conformational flexibility (e.g., piperidine ring inversion) causing spectral discrepancies.
- Mass Spectrometry : Confirm molecular weight to rule out byproducts .
Q. What strategies enhance physicochemical properties via benzoate ester functionalization?
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the para position to increase polarity.
- Hydrolysis-Kinetic Studies : Replace ethyl ester with methyl or tert-butyl groups to modulate hydrophobicity.
- Co-crystallization : Use supramolecular synthons (e.g., hydrogen-bond donors) to improve crystallinity .
Q. How to design comparative bioactivity studies with piperidine-containing analogs?
- Structural Variants : Synthesize analogs with varying substituents (e.g., morpholine, pyrrolidine) on the piperidine ring.
- Assay Selection : Use enzyme inhibition assays (e.g., acetylcholinesterase) and cell viability tests (MTT assay).
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values and identify structure-activity trends. Control for lipophilicity (logP) and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
